molecular formula C28H25N3O7 B15041191 (5E)-1-(3,5-dimethylphenyl)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(3,5-dimethylphenyl)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15041191
M. Wt: 515.5 g/mol
InChI Key: VZDIHWHPCKSADL-OEAKJJBVSA-N
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Description

The compound (5E)-1-(3,5-dimethylphenyl)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a benzylidene group and additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3,5-dimethylphenyl)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzylidene group and other substituents. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3,5-dimethylphenyl)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-1-(3,5-dimethylphenyl)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-1-(3,5-dimethylphenyl)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(3,5-dimethylphenyl)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione: stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its complex structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H25N3O7

Molecular Weight

515.5 g/mol

IUPAC Name

(5E)-1-(3,5-dimethylphenyl)-5-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C28H25N3O7/c1-4-37-25-15-20(7-10-24(25)38-16-19-5-8-21(9-6-19)31(35)36)14-23-26(32)29-28(34)30(27(23)33)22-12-17(2)11-18(3)13-22/h5-15H,4,16H2,1-3H3,(H,29,32,34)/b23-14+

InChI Key

VZDIHWHPCKSADL-OEAKJJBVSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC(=C3)C)C)OCC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC(=C3)C)C)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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